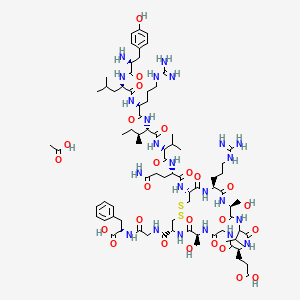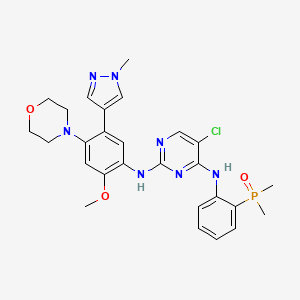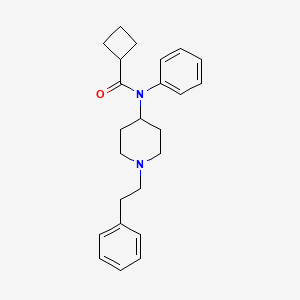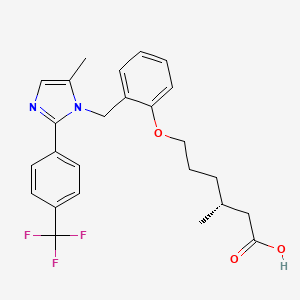
Fosgonimeton
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosgonimeton is a novel compound that acts as a positive modulator of the hepatocyte growth factor (HGF) and MET receptor system. It has shown promising neurotrophic and procognitive effects, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer’s disease and other forms of dementia .
Vorbereitungsmethoden
The preparation of Fosgonimeton involves the synthesis of its active metabolite, known as fosgo-AM. The synthetic route includes the use of immunocytochemistry to identify potent positive modulators of the HGF and MET system. The prodrug strategy enhances the pharmacological properties of fosgo-AM, resulting in the development of this compound . Industrial production methods focus on optimizing the solubility and stability of the compound to ensure its efficacy and safety in clinical applications .
Analyse Chemischer Reaktionen
Fosgonimeton undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include neurotrophic factors and neuroprotective agents. The major products formed from these reactions are neurotrophic changes and protection against neurotoxic insults in primary neuron cultures . Additionally, this compound has shown anti-inflammatory effects in vitro and in vivo .
Wissenschaftliche Forschungsanwendungen
Fosgonimeton has a wide range of scientific research applications. In chemistry, it is used to study the modulation of the HGF and MET system. In biology, it promotes synaptogenesis and neurite outgrowth in primary hippocampal neurons . In medicine, this compound has shown potential in treating neurodegenerative diseases by reversing cognitive deficits in animal models of dementia . It also has applications in industry, particularly in the development of novel therapeutics for neurodegenerative conditions .
Wirkmechanismus
Fosgonimeton exerts its effects by positively modulating the HGF and MET receptor system. This activation leads to neuroprotective and neurotrophic properties, enhancing synaptic plasticity and cognitive function . The molecular targets involved include the MET receptor and the pathways associated with neuronal health and function .
Vergleich Mit ähnlichen Verbindungen
Fosgonimeton ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es eine potente positive Modulation des HGF- und MET-Systems aufweist. Ähnliche Verbindungen umfassen Dihexa, das ebenfalls HGF- und MET-Signale aktiviert, um die dendritische Verzweigung und Synaptogenese zu stimulieren . this compound hat eine verbesserte Löslichkeit und Stabilität gezeigt, was es zu einem vielversprechenderen Kandidaten für therapeutische Anwendungen macht .
Eigenschaften
CAS-Nummer |
2093305-05-4 |
|---|---|
Molekularformel |
C27H45N4O8P |
Molekulargewicht |
584.6 g/mol |
IUPAC-Name |
[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45N4O8P/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38)/t19-,22-,25-/m0/s1 |
InChI-Schlüssel |
MBYDCPOKVKDSFD-JTJYXVOQSA-N |
Isomerische SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N |
Kanonische SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)

![1-[4-(trifluoromethylsulfanyl)phenyl]-N-[[4-(trifluoromethylsulfanyl)phenyl]methyl]methanamine](/img/structure/B10829981.png)
![(2S)-2-[[(2S)-1-(3,5-dichlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid;methane](/img/structure/B10829986.png)
![[(2R)-2-[(4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(E)-octadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10829990.png)

![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)



![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)

